molecular formula C17H27N3O4S B4522827 1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide

Cat. No.: B4522827
M. Wt: 369.5 g/mol
InChI Key: GTVFKEJQAVLFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17222752 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Detection

The potential of sigma receptor imaging, specifically using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, has been explored for visualizing primary breast tumors in vivo. This compound, related to the chemical structure of interest, preferentially binds to sigma receptors overexpressed on breast cancer cells, showing promise in noninvasive tumor detection through scintigraphy. Initial clinical results indicate that this approach could significantly contribute to breast cancer diagnostics, with most breast tumors showing increased tracer accumulation in a preliminary patient study (Caveliers et al., 2002).

DNA-Intercalating Drug Research

Research into the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) has revealed its dual mode of action, involving interactions with topoisomerases I and II. Although not a direct match to the queried compound, DACA's study provides insight into how similar compounds might be utilized in cancer therapy. The phase I clinical trials have identified the maximum tolerated dose and highlighted the importance of continued exploration of effective dosing schedules for such compounds, suggesting a potential pathway for the development of new cancer treatments (McCrystal et al., 1999).

Metabolism and Pharmacokinetics Studies

The metabolism of DACA in cancer patients undergoing phase I clinical trials has been thoroughly studied, providing valuable data on the biotransformation and excretion of similar compounds. The major metabolic pathways identified include N-oxidation and acridone formation, which are considered detoxication reactions. These findings are crucial for understanding the pharmacokinetics of related compounds, potentially guiding the development of new therapeutic agents with improved safety and efficacy profiles (Schofield et al., 1999).

Imaging for Glioma with [18F]DASA-23

[18F]DASA-23, a novel radiopharmaceutical, has been developed for measuring pyruvate kinase M2 levels by PET, showcasing the utility of such compounds in noninvasive cancer diagnostics. PKM2's preferential expression by glioblastoma cells and minimal expression in healthy brain tissue underscores its value as a biomarker of cancer glycolytic reprogramming. Initial human studies have demonstrated [18F]DASA-23's promise in delineating low-grade and high-grade gliomas, suggesting a broader applicability of similar compounds in oncological research (Patel et al., 2019).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[1-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-13(14-7-9-16(24-4)10-8-14)18-17(21)15-6-5-11-20(12-15)25(22,23)19(2)3/h7-10,13,15H,5-6,11-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVFKEJQAVLFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.